

Application Notes and Protocols: BMS-986120 in Cynomolgus Monkey Thrombosis Models

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Compound of Interest

Compound Name: BMS-986120

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of **BMS-986120**, a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist, in cynomolgus monkey models of arterial thrombosis. The data presented is compiled from preclinical studies and is intended to guide the design and execution of similar non-human primate thrombosis experiments.

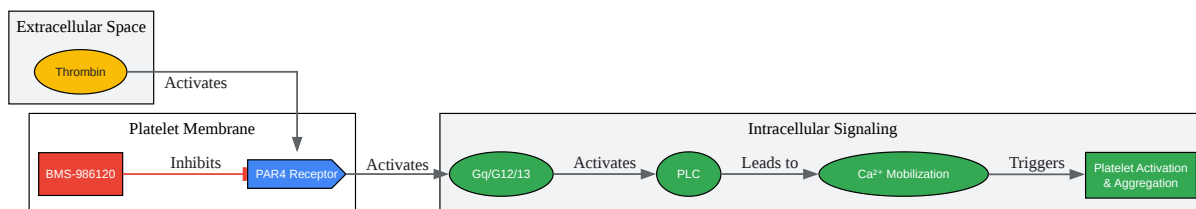
Introduction

BMS-986120 is an orally bioavailable, reversible, and highly selective antagonist of PAR4, a key thrombin receptor on platelets.[1][2][3][4] Thrombin is a potent platelet activator, and its signaling through PAR1 and PAR4 plays a crucial role in thrombus formation.[2][3] While PAR1 activation is rapid and transient, PAR4 activation leads to a more sustained signaling cascade, making it a compelling target for antithrombotic therapies with a potentially wider therapeutic window and lower bleeding risk compared to standard antiplatelet agents like clopidogrel.[1][2][4][5] Preclinical studies in cynomolgus monkeys have demonstrated the potent antithrombotic efficacy of **BMS-986120** with a favorable safety profile.[1][5][6]

Mechanism of Action: PAR4 Antagonism

BMS-986120 exerts its antithrombotic effect by specifically blocking the interaction of thrombin with the PAR4 receptor on platelets. This inhibition prevents the downstream signaling events that lead to platelet activation, aggregation, and subsequent thrombus formation. The

selectivity of **BMS-986120** for PAR4 over PAR1 is a key feature, as it may leave the initial, rapid hemostatic response mediated by PAR1 partially intact, potentially contributing to a lower bleeding risk.[7]



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BMS-986120 Mechanism of Action.

Experimental Protocols

The following protocols are based on the widely cited electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[8][9]

Animal Model

- Species: Cynomolgus monkeys (*Macaca fascicularis*) are used due to the similarity of their platelet thrombin receptors to humans.[9]
- Anesthesia: Animals are anesthetized for the duration of the experiment. The specific anesthetic regimen should be chosen to minimize effects on cardiovascular and coagulation parameters.

BMS-986120 Administration

- Route of Administration: Oral gavage.[9]
- Dosage: Doses ranging from 0.2 to 1 mg/kg have been reported.[9][10]

- **Dosing Schedule:** A single oral dose is administered 2 hours prior to the induction of thrombosis.[\[9\]](#)[\[10\]](#)
- **Vehicle:** An appropriate vehicle should be used for oral administration.

Electrolytic Carotid Artery Thrombosis (ECAT) Model

This model induces the formation of an occlusive thrombus in the carotid artery through endothelial injury.

- **Surgical Preparation:** The carotid artery is surgically exposed and isolated.
- **Flow Probe Placement:** A Doppler flow probe is placed around the artery to monitor blood flow continuously.
- **Thrombus Induction:** An electrode is placed on the adventitial surface of the artery. A controlled electrical current is applied to induce endothelial injury and initiate thrombus formation.
- **Monitoring:** Carotid artery blood flow is monitored until complete occlusion (cessation of blood flow) occurs or for a predetermined duration.
- **Thrombus Harvesting:** At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.

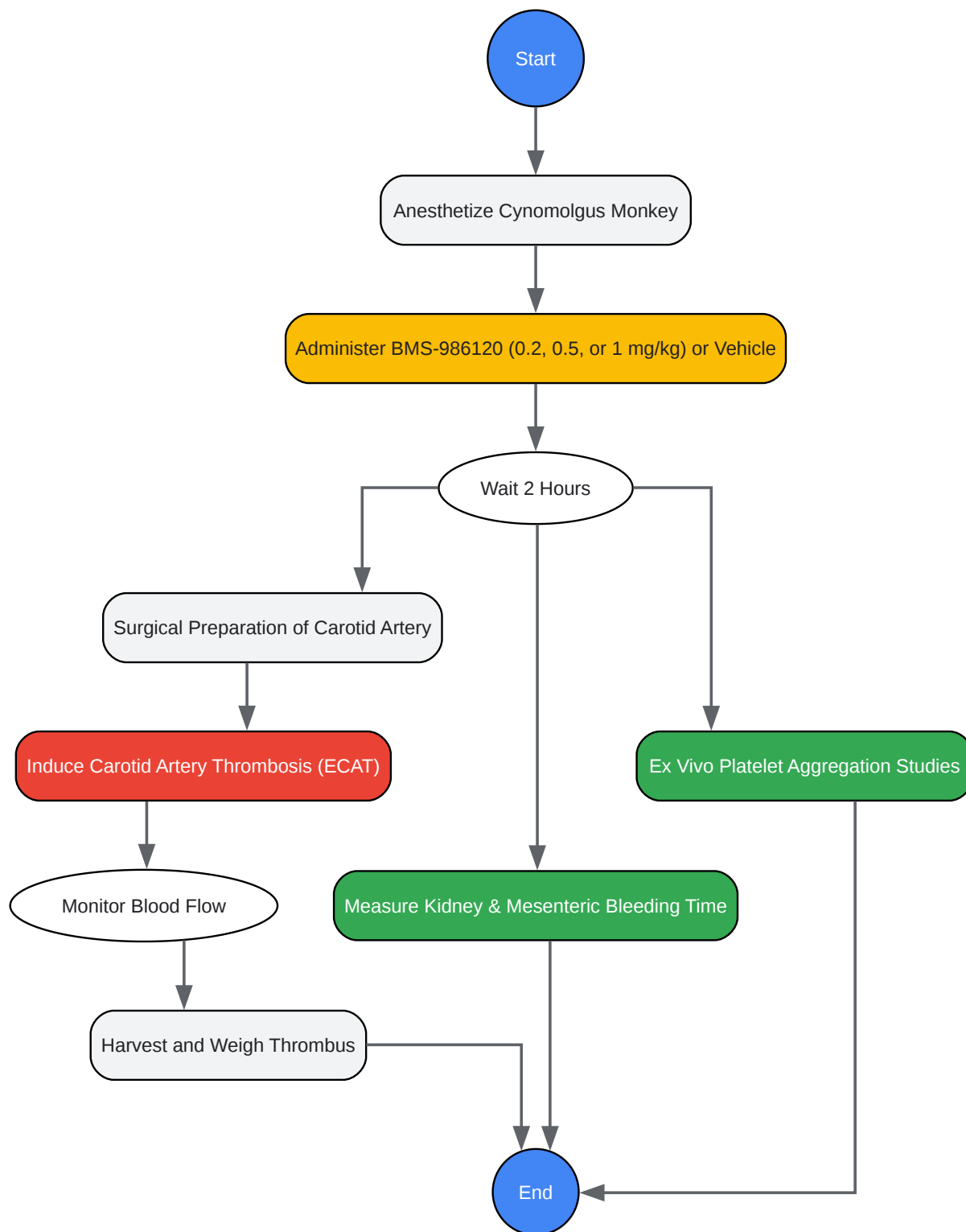
Bleeding Time Assessment

Bleeding time is a key safety endpoint to assess the impact of the antiplatelet agent on hemostasis.

- **Methods:** Standardized template bleeding time assays can be performed on the kidney (KBT) and/or mesenteric artery (MBT).[\[9\]](#)[\[10\]](#)
- **Procedure:** A standardized incision is made, and the time until cessation of bleeding is recorded.

Ex Vivo Platelet Aggregation

- Blood Collection: Blood samples are collected at baseline and at specified time points after **BMS-986120** administration.
- Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of whole blood.
- Agonists: Platelet aggregation is induced ex vivo using various agonists, including PAR4-activating peptide (PAR4-AP), ADP, and collagen, to assess the selectivity of **BMS-986120**.
[\[10\]](#)
- Measurement: Light transmission aggregometry is a standard method to quantify platelet aggregation.



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Experimental Workflow for **BMS-986120** in Cynomolgus Monkeys.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of **BMS-986120** in cynomolgus monkeys.

Table 1: Antithrombotic Efficacy of BMS-986120

Dose (mg/kg, p.o.)	Thrombus Weight Reduction (%)	Reference(s)
0.2	35 ± 5	[9][10]
0.5	49 ± 4	[9][10]
1.0	83 ± 4	[9][10]
1.0	82	[5][8][11]

Data are presented as mean ± SEM where available.

Table 2: Effect of BMS-986120 on Bleeding Time

Dose (mg/kg, p.o.)	Kidney Bleeding Time (Fold Increase)	Mesenteric Bleeding Time (Fold Increase)	Reference(s)
1.0	2.2	1.8	[9][10]

Data represent the maximum fold increase over vehicle control.

Table 3: Comparison of BMS-986120 with Clopidogrel

Agent	Dose for >80% Thrombus Weight Reduction	Bleeding Time Increase at Efficacious Dose	Therapeutic Window	Reference(s)
BMS-986120	1 mg/kg	~2-fold	Wide	[1][4]
Clopidogrel	Not specified to achieve >80%	>8-fold	Narrow	[4]

Conclusion

BMS-986120 demonstrates potent antithrombotic activity in a cynomolgus monkey model of arterial thrombosis.[1][9] The data indicates a dose-dependent reduction in thrombus weight with a modest impact on bleeding time, suggesting a wider therapeutic window compared to the standard-of-care antiplatelet agent, clopidogrel.[1][4][5] These application notes and protocols provide a framework for the continued investigation of PAR4 antagonists as a promising new class of antiplatelet agents.

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